molecular formula C9H12F3NO4 B7452127 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa

4-Azaspiro[2.4]heptane-5-carboxylic acid tfa

Cat. No.: B7452127
M. Wt: 255.19 g/mol
InChI Key: LDJYSEIYJDPRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid is a compound with a unique spirocyclic structure. It is often used in various chemical and pharmaceutical research due to its distinctive properties and reactivity. The compound is characterized by the presence of a spirocyclic ring system, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid typically involves the reaction of a suitable precursor with trifluoroacetic acid. One common method involves the use of a spirocyclic intermediate, which is then reacted with trifluoroacetic acid under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
  • 5-Azaspiro[2.4]heptane-6-carboxylic acid

Uniqueness

4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid is unique due to its trifluoroacetic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-azaspiro[2.4]heptane-5-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJYSEIYJDPRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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